![molecular formula C15H12F3NOS B3005203 N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide CAS No. 339104-88-0](/img/structure/B3005203.png)

N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

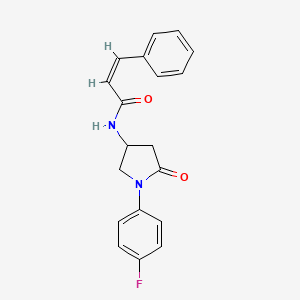

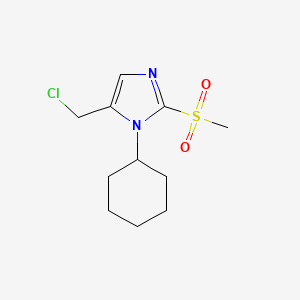

The compound N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide is a chemical entity that has been the subject of various studies due to its potential biological activities. While the provided papers do not directly discuss this exact compound, they do explore similar sulfanyl acetamide derivatives, which can provide insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of related sulfanyl acetamide derivatives typically involves multi-step processes. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves converting phenyl acetic acid into an ester, then to a hydrazide, and finally cyclizing in the presence of carbon disulfide to afford the core oxadiazole structure . Subsequent phases include the preparation of N-substituted-2-bromoacetamides and their reaction with the oxadiazole derivative to yield the target compounds . This methodology could potentially be adapted for the synthesis of N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic signatures of sulfanyl acetamide derivatives have been characterized using computational tools such as Gaussian 16 and GAUSSIAN 09 . These studies provide insights into the geometric equilibrium, inter- and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers, which are crucial for understanding the stability and reactivity of these molecules . The molecular docking studies also suggest potential biological activities, which could be relevant for the compound of interest .

Chemical Reactions Analysis

The reactivity of sulfanyl acetamide derivatives in different solvents has been evaluated using molecular electrostatic potential (MEP) analysis and natural bond orbital (NBO) methods . These studies help in understanding the intra-molecular interactions and charge transfer energies, which are indicative of how the compound might behave in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl acetamide derivatives, such as their solvation in polar liquids and their electronic properties, have been investigated using computational models . The vibrational spectroscopic assignment for these compounds has been determined by quantum computation, which is essential for identifying functional groups and predicting reactivity . Additionally, the biological properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, have been predicted to evaluate the drug-likeness of these molecules .

Scientific Research Applications

Synthesis and Characterization

- N-substituted derivatives of sulfanilamide, including variants similar to N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide, have been synthesized and characterized for their structural properties. These derivatives show distinct packing and hydrogen bonding models, indicating potential applications in materials science and pharmaceuticals (Lahtinen et al., 2014).

Vibrational Spectroscopy and Molecular Structure

- The vibrational spectroscopic signatures of similar compounds have been studied, providing insights into the molecular structure and electronic interactions. This research is crucial for understanding the compound's stability and potential applications in drug design (Jenepha Mary et al., 2022).

Antimicrobial Properties

- Some derivatives have been evaluated for their antimicrobial activities. This suggests potential applications of N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide in developing new antimicrobial agents (Baviskar et al., 2013).

Antiviral and Molecular Docking Studies

- Certain compounds structurally similar have shown antiviral properties and have been subject to molecular docking studies against viruses, indicating a potential role in antiviral drug development (Mary et al., 2020).

Immunomodulating Effects

- Some derivatives have demonstrated the ability to modulate immune responses, which could have implications for cancer therapy and the development of immune system-modulating drugs (Wang et al., 2004).

Anticancer Activity

- Research on derivatives shows promising anticancer activities, suggesting that N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide could be explored for its potential in cancer treatment (Zyabrev et al., 2022).

properties

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NOS/c1-10(20)19-12-5-7-13(8-6-12)21-14-4-2-3-11(9-14)15(16,17)18/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBWBGYRRQPRAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B3005122.png)

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3005124.png)

![6-(2,3-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005125.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B3005127.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B3005130.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B3005134.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3005136.png)

![4-(4-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B3005138.png)

![3-Phenyl-2-azaspiro[4.5]decane hydrochloride](/img/structure/B3005143.png)